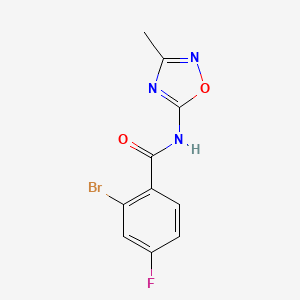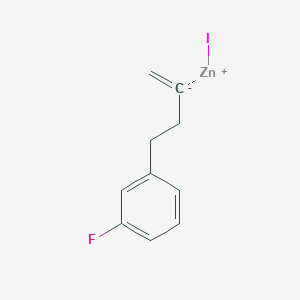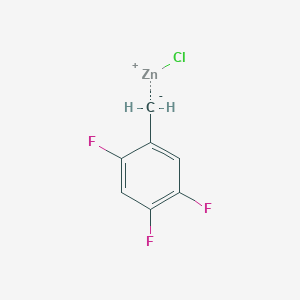
(2,4,5-TrifluorobenZyl)Zinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,5-trifluorobenzyl)zinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. The presence of trifluoromethyl groups enhances its chemical properties, making it a useful reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-trifluorobenzyl)zinc chloride typically involves the reaction of 2,4,5-trifluorobenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:
2,4,5-trifluorobenzyl chloride+Zn→(2,4,5-trifluorobenzyl)zinc chloride
Industrial Production Methods
On an industrial scale, the production of this compound involves similar methods but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(2,4,5-trifluorobenzyl)zinc chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form corresponding alcohols or ketones.
Reduction: Can participate in reduction reactions to form hydrocarbons.
Common Reagents and Conditions
Common reagents used with this compound include:
Electrophiles: Such as alkyl halides and carbonyl compounds.
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Nucleophilic substitution: Formation of substituted benzyl compounds.
Oxidation: Formation of trifluoromethyl alcohols or ketones.
Reduction: Formation of trifluoromethyl hydrocarbons.
Scientific Research Applications
(2,4,5-trifluorobenzyl)zinc chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for the formation of carbon-carbon bonds in complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of fluorinated materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of (2,4,5-trifluorobenzyl)zinc chloride involves its ability to act as a nucleophile in chemical reactions. The zinc atom coordinates with the trifluorobenzyl group, enhancing its reactivity towards electrophiles. This coordination facilitates the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzyl chloride: A precursor in the synthesis of (2,4,5-trifluorobenzyl)zinc chloride.
3,4,5-Trifluorobenzylzinc bromide: Another organozinc compound with similar reactivity but different halide.
2-fluoro-5-(trifluoromethyl)benzylzinc chloride: A compound with similar structure but different substitution pattern.
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl groups, which enhances its reactivity and stability. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Properties
Molecular Formula |
C7H4ClF3Zn |
|---|---|
Molecular Weight |
245.9 g/mol |
IUPAC Name |
chlorozinc(1+);1,2,4-trifluoro-5-methanidylbenzene |
InChI |
InChI=1S/C7H4F3.ClH.Zn/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
VESVSMZZHDDANC-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1F)F)F.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


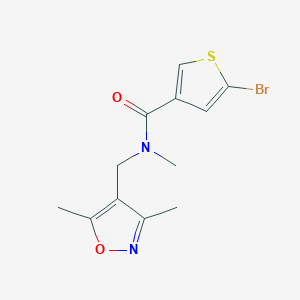
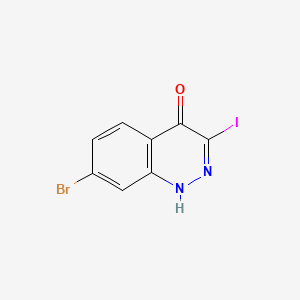
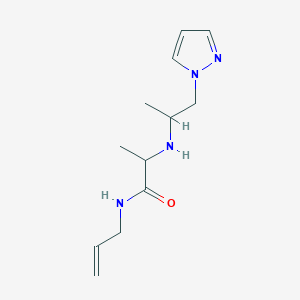
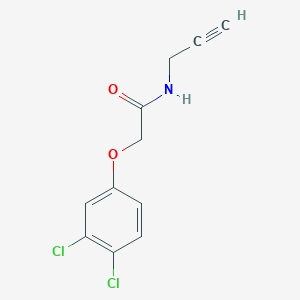
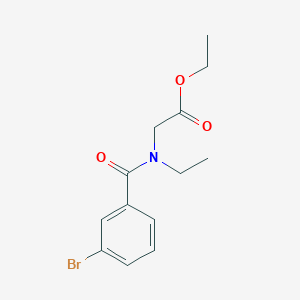

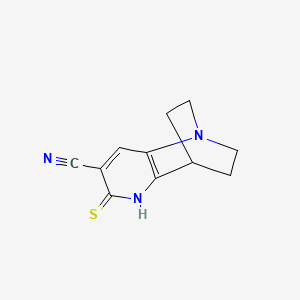

![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
![n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14901319.png)
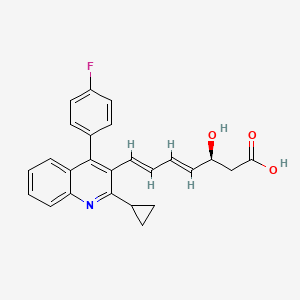
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)
